molecular formula C19H16N2O4 B2829601 N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide CAS No. 855711-25-0

N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide

Cat. No. B2829601
CAS RN: 855711-25-0
M. Wt: 336.347
InChI Key: VNERSPMWJCQHSE-UHFFFAOYSA-N
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Description

N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide, also known as BNFM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. BNFM is a yellow crystalline powder with a molecular weight of 344.37 g/mol and a melting point of 200-202°C.

Scientific Research Applications

Pro-Drug Development for Cancer Therapy

One study outlines the potential application of nitrofuran derivatives, including compounds structurally similar to N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide, in the development of pro-drugs for cancer therapy. These compounds can undergo biomimetic reduction to release therapeutic drugs selectively within hypoxic solid tumors, indicating their utility in targeted cancer treatment (Berry et al., 1997).

Synthesis of Benzo[b]furans

Research into efficient synthesis methods for benzo[b]furans and nitrobenzo[b]furans, which are important for various pharmaceutical applications, includes the development of Pd/C catalyzed reactions in water. This process demonstrates the versatility and functional group tolerance of such synthetic approaches, offering pathways for the creation of compounds related to N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide (Pal et al., 2003).

Molecular Design for Anti-leishmanial Activity

Compounds structurally related to N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide have been synthesized and characterized for their potential anti-leishmanial activity. The presence of nitroaromatic groups has been linked to biological activity, suggesting applications in the development of new treatments for leishmaniasis (Dias et al., 2015).

Anticancer and Antiangiogenic Activities

The design and synthesis of novel 3-arylaminobenzofuran derivatives, related to the chemical structure of interest, have shown significant in vitro and in vivo anticancer and antiangiogenic activities. These compounds target the colchicine site on tubulin, offering insights into the development of new cancer therapies (Romagnoli et al., 2015).

Synthetic Chemistry and Catalysis

Research into carbene-catalyzed reductive coupling processes has provided new methods for transforming (nitro)benzyl bromides into valuable synthetic intermediates. These findings have implications for the synthesis of compounds including N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide, enabling unconventional transformations under mild conditions (Li et al., 2016).

properties

IUPAC Name

N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-19(16-8-10-17(11-9-16)21(23)24)20(14-18-7-4-12-25-18)13-15-5-2-1-3-6-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNERSPMWJCQHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide

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